molecular formula C10H13I B6258823 1-tert-butyl-2-iodobenzene CAS No. 62171-59-9

1-tert-butyl-2-iodobenzene

Cat. No.: B6258823
CAS No.: 62171-59-9
M. Wt: 260.1
InChI Key:
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Description

1-tert-Butyl-2-iodobenzene is an organic compound with the molecular formula C10H13I. It is a white crystal-like substance widely used in scientific experiments for various purposes. The compound is known for its unique structure, where a tert-butyl group is attached to the benzene ring at the first position, and an iodine atom is attached at the second position.

Preparation Methods

1-tert-Butyl-2-iodobenzene can be synthesized through several methods. One common synthetic route involves the iodination of 1-tert-butylbenzene. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the product is purified through recrystallization or column chromatography .

Industrial production methods may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-tert-Butyl-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding iodinated benzoic acids or other oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The iodine atom can be reduced to form 1-tert-butylbenzene using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-tert-butyl-2-azidobenzene, while oxidation with potassium permanganate produces 1-tert-butyl-2-iodobenzoic acid .

Scientific Research Applications

1-tert-Butyl-2-iodobenzene has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: this compound is used in the synthesis of potential drug candidates, including anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2-iodobenzene depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the functional groups introduced through substitution reactions. For example, derivatives of this compound with specific functional groups may inhibit enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

1-tert-Butyl-2-iodobenzene can be compared with other similar compounds, such as:

    1-tert-Butyl-3-iodobenzene: Similar structure but with the iodine atom at the third position. It may exhibit different reactivity and biological activities due to the positional difference.

    1-tert-Butyl-4-iodobenzene: The iodine atom is at the fourth position, leading to variations in chemical and biological properties.

    1-tert-Butyl-2-bromobenzene: Bromine instead of iodine, which may result in different reactivity and applications due to the different halogen atom.

Properties

CAS No.

62171-59-9

Molecular Formula

C10H13I

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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